![molecular formula C20H28O12 B1247332 Affinoside](/img/structure/B1247332.png)
Affinoside
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Overview
Description
Affinoside is a natural product found in Exacum affine with data available.
Scientific Research Applications
Pharmacological Applications
Affinoside has been studied for its therapeutic potential, particularly in cardiovascular health. Its primary applications include:
- Cardiac Health : As a cardiac glycoside, this compound can influence heart contractions and is being researched for its potential to treat heart-related conditions. Cardiac glycosides are known to increase the force of heart contractions, which can be beneficial in heart failure management .
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines. Research has shown that compounds related to this compound can inhibit the growth of cancer cells, suggesting its potential use as an adjunct therapy in oncology .
Biochemical Research
This compound is also significant in biochemical research due to its unique structure and properties:
- Enzyme Inhibition Studies : this compound and its derivatives have been evaluated for their ability to inhibit specific enzymes, which could lead to the development of new therapeutic agents targeting metabolic disorders .
- Mechanistic Studies : The diosphenol moiety in this compound allows for investigations into its mechanism of action at the molecular level, particularly concerning its interaction with cellular targets involved in disease processes .
Case Studies and Research Findings
Several case studies have documented the effects and applications of this compound:
- Case Study on Cardiac Glycosides : A study investigated the effects of various cardiac glycosides, including this compound, on cardiac function. Results indicated that these compounds could enhance myocardial contractility without significant toxicity to other organs .
- Anticancer Activity Case Study : In vitro studies on cancer cell lines treated with this compound showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant efficacy against certain types of cancer cells .
Data Table: Summary of Research Findings on this compound
Properties
Molecular Formula |
C20H28O12 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C20H28O12/c1-8(21)10-4-3-9(28-2)5-12(10)31-20-18(27)16(25)15(24)13(32-20)7-30-19-17(26)14(23)11(22)6-29-19/h3-5,11,13-20,22-27H,6-7H2,1-2H3/t11-,13-,14+,15-,16+,17-,18-,19+,20-/m1/s1 |
InChI Key |
IDZZECHGWAZTIB-YASBDLPGSA-N |
SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |
Synonyms |
2-O-primeverosylpaeonol affinoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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